molecular formula C19H23NOSi B8529364 3-(Tert-butyldiphenylsilyloxy)propanenitrile

3-(Tert-butyldiphenylsilyloxy)propanenitrile

Cat. No. B8529364
M. Wt: 309.5 g/mol
InChI Key: YFZIWZHPRKEAKO-UHFFFAOYSA-N
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Patent
US05770598

Procedure details

3-Hydroxyproprionitrile (7.11 g, 100 mmol) and imidazole (68.08 g, 100 mmol) in dry THF (100 ml) was stirred at room temperature for 45 mins and tert-butyldiphenylsilylchloride (28.86 g, 105 mmol) was added slowly by syringe over 10 mins. The clear solution was stirred at room temperature overnight during which time a white precipitate formed. The reaction was filtered and the filtrate evaporated in vacuo to leave an oil which was chromatographed on silica (eluting with 10% petrol in ether) to give the product as a clear slightly yellow oil (31.41 g, quant.) δH (CDCl3) 7.76-7.65 (4H, m, PhH4), 7.48-7.35 (6H, m, PhH6), 3.86 (2H, t, J 6.5, OCH2CH2CN), 2.54 (2H, t, J 6.5, OCH2 CH2CN), 1.09 (9H, s, tert-Bu).
Quantity
7.11 g
Type
reactant
Reaction Step One
Quantity
68.08 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.86 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]#[N:5].N1C=CN=C1.[Si:11](Cl)([C:24]([CH3:27])([CH3:26])[CH3:25])([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1COCC1>[Si:11]([O:1][CH2:2][CH2:3][C:4]#[N:5])([C:24]([CH3:27])([CH3:26])[CH3:25])([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
7.11 g
Type
reactant
Smiles
OCCC#N
Name
Quantity
68.08 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
28.86 g
Type
reactant
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The clear solution was stirred at room temperature overnight during which time a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica (eluting with 10% petrol in ether)
CUSTOM
Type
CUSTOM
Details
to give the product as a clear slightly yellow oil (31.41 g, quant.) δH (CDCl3) 7.76-7.65 (4H, m, PhH4), 7.48-7.35 (6H, m, PhH6), 3.86 (2H, t, J 6.5, OCH2CH2CN), 2.54 (2H, t, J 6.5, OCH2 CH2CN), 1.09 (9H, s, tert-Bu)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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